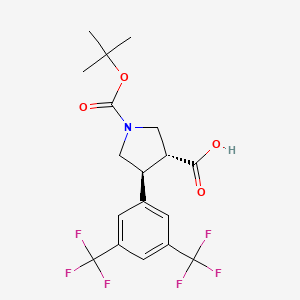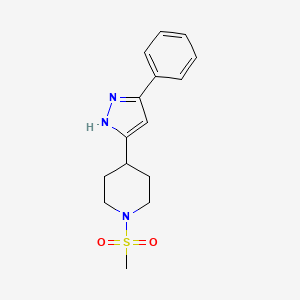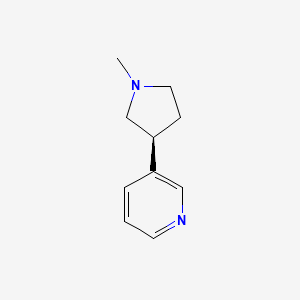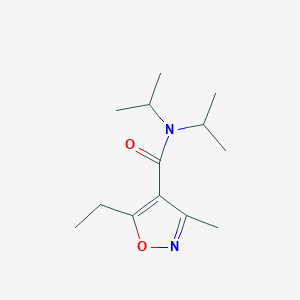
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its presence in many pharmaceuticals.
Preparation Methods
The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The cyano group is introduced via a nucleophilic substitution reaction, and the sulfonamide group is added through a reaction with sulfonyl chloride. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide can be compared with similar compounds such as:
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-N-(4-methylphenyl)urea:
Properties
CAS No. |
606105-24-2 |
|---|---|
Molecular Formula |
C20H20N4O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H20N4O3S/c1-14-4-3-5-15-12-16(13-21)20(24-19(14)15)22-10-11-23-28(25,26)18-8-6-17(27-2)7-9-18/h3-9,12,23H,10-11H2,1-2H3,(H,22,24) |
InChI Key |
GJXBEAANQYQUBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)

![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)








